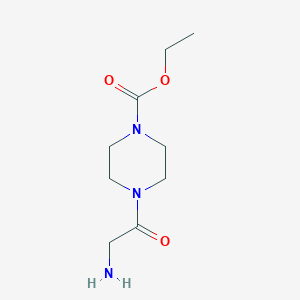
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-glycylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
[ \text{Piperazine} + \text{Ethyl chloroformate} \rightarrow \text{4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester} ]
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-glycylpiperazine-1-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 4-glycylpiperazine-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester group forms 4-glycylpiperazine-1-methanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine-based structures.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-glycylpiperazine-1-carboxylate is largely dependent on its interactions with biological targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the piperazine ring allows for interactions with neurotransmitter receptors, potentially influencing neurological processes. Additionally, the ester group can undergo hydrolysis in vivo, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester can be compared with other piperazine derivatives such as:
Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the glycyl group, which can influence its reactivity and biological activity.
Methyl piperazine-1-carboxylate:
1-Ethyl-4-piperidin-4-yl-piperazine: A more complex derivative with additional functional groups, offering different reactivity and biological interactions.
The uniqueness of ethyl 4-glycylpiperazine-1-carboxylate lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C9H17N3O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7,10H2,1H3 |
InChI Key |
LYIBNYLYLUACLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)
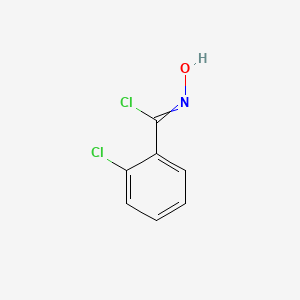
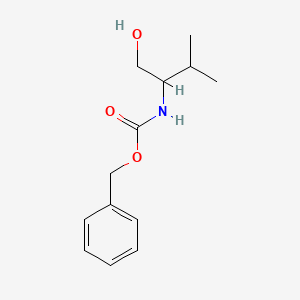
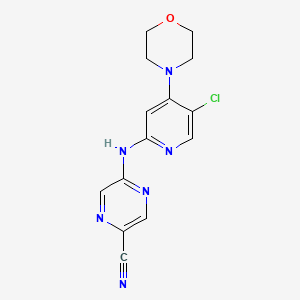
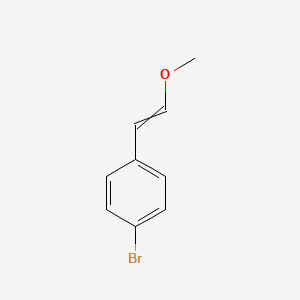

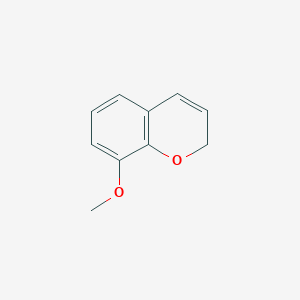
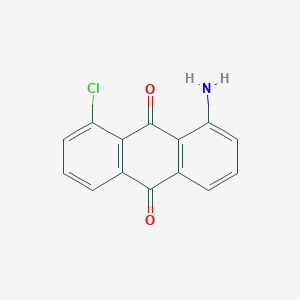
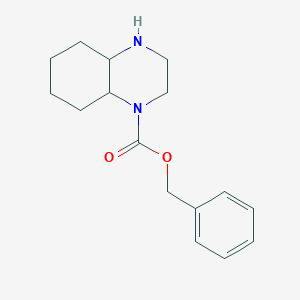
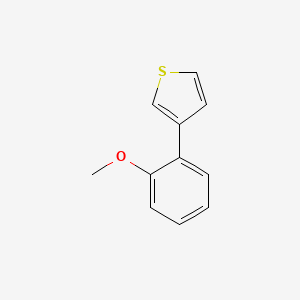
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)
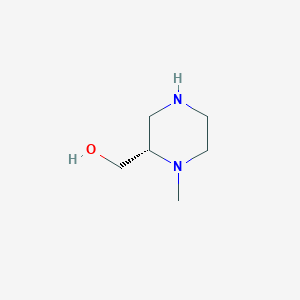
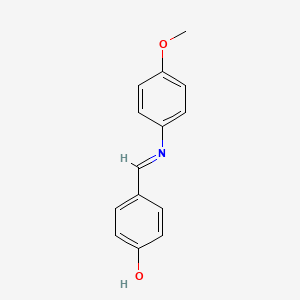
![2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile](/img/structure/B8804365.png)
